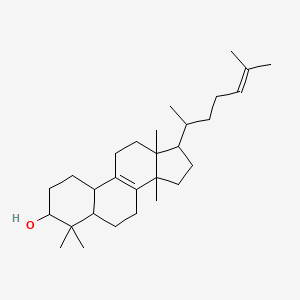
17-(1,5-Dimethylhex-4-en-1-yl)-4,4,14-trimethylestr-8-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-(1,5-Dimethylhex-4-en-1-yl)-4,4,14-trimethylestr-8-en-3-ol: is a synthetic organic compound that belongs to the class of steroids This compound is characterized by its complex structure, which includes multiple rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17-(1,5-Dimethylhex-4-en-1-yl)-4,4,14-trimethylestr-8-en-3-ol typically involves multiple steps, including the formation of the steroid backbone and the introduction of specific functional groups. The process often starts with the cyclization of simpler organic molecules to form the core steroid structure. Subsequent steps involve the addition of the dimethylhexenyl side chain and the hydroxyl group at the 3-position. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate specific transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone or aldehyde.
Reduction: The double bonds in the hexenyl side chain can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Halogenated steroids, amino steroids, thio steroids.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a precursor in the synthesis of more complex steroidal molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, 17-(1,5-Dimethylhex-4-en-1-yl)-4,4,14-trimethylestr-8-en-3-ol is studied for its potential effects on cellular processes and its role as a ligand for steroid receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and hormone replacement therapies.
Industry: In the industrial sector, this compound is used in the production of steroid-based products, including cosmetics and dietary supplements.
Mecanismo De Acción
The mechanism of action of 17-(1,5-Dimethylhex-4-en-1-yl)-4,4,14-trimethylestr-8-en-3-ol involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular pathways. This can lead to changes in cell proliferation, differentiation, and apoptosis, depending on the context and concentration of the compound.
Comparación Con Compuestos Similares
Estradiol: A natural estrogen with a similar steroidal structure but different functional groups.
Testosterone: An androgen with a similar core structure but different side chains and functional groups.
Progesterone: A steroid hormone with a similar backbone but different functional groups and biological activity.
Uniqueness: 17-(1,5-Dimethylhex-4-en-1-yl)-4,4,14-trimethylestr-8-en-3-ol is unique due to its specific side chain and functional groups, which confer distinct chemical properties and biological activities. Its synthetic nature allows for the fine-tuning of its structure to achieve desired effects in various applications.
Propiedades
IUPAC Name |
4,4,13,14-tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,10,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)23-16-18-29(7)25-13-12-24-21(11-14-26(30)27(24,4)5)22(25)15-17-28(23,29)6/h9,20-21,23-24,26,30H,8,10-18H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTFMDGEHLNPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3CCC(C4(C)C)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,7-Difluorobicyclo[2.2.1]heptan-2-amine](/img/structure/B7946202.png)
![7-Aminobicyclo[2.2.1]heptane-2,7-dicarboxylic acid](/img/structure/B7946208.png)


![5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7946230.png)

![6-[(Tert-butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid](/img/structure/B7946252.png)
![(2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B7946264.png)
![(3Ar,5s,6r,6ar)-5-(iodomethyl)-2,2-dimethyl-tetrahydro-2h-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B7946271.png)
![(NZ)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine](/img/structure/B7946279.png)

